Product packaging for Gaboxadol hydrochloride(Cat. No.:CAS No. 85118-33-8)

Gaboxadol hydrochloride

Cat. No.: B122055
CAS No.: 85118-33-8
M. Wt: 176.60 g/mol
InChI Key: ZDZDSZQYRBZPNN-UHFFFAOYSA-N
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Description

Historical Context and Initial Research Avenues

The journey of gaboxadol (B1217033) hydrochloride from its synthesis to its various investigational paths highlights the evolving understanding of its therapeutic potential.

Gaboxadol was first synthesized in 1977 by Danish chemist Povl Krogsgaard-Larsen. wikipedia.orgharpers.org Initial research in the early 1980s explored its potential efficacy in a wide range of conditions. wikipedia.orggoogle.com Pilot studies investigated its use as an analgesic and anxiolytic. google.comgoogle.com Furthermore, its potential as a treatment for several neurological and psychiatric disorders was examined, including tardive dyskinesia, Huntington's disease, Alzheimer's disease, and spasticity. wikipedia.orggoogle.comgoogle.comgoogle.com

The research focus on gaboxadol shifted over time. After initial explorations into various neurological conditions, a frequently reported sedative effect led researchers in 1996 to investigate its potential for treating insomnia. wikipedia.org This resulted in a series of clinical trials. wikipedia.org Later, the focus shifted again, with Lundbeck selling its rights to the molecule to Ovid Therapeutics in 2015 for development for Fragile X syndrome and Angelman syndrome. wikipedia.org However, by March 2023, the development of gaboxadol for these conditions was also discontinued. wikipedia.org

Significance of Gaboxadol Hydrochloride as a Research Tool

Beyond its therapeutic investigations, this compound has proven to be a valuable tool in neuropharmacological research, largely due to its unique interaction with the GABA system.

Gaboxadol's distinct mechanism of action sets it apart from other GABAergic agents. wikipedia.org It is a selective GABAA receptor agonist with a particular preference for δ-subunit-containing extrasynaptic GABAA receptors. nih.govgoogle.com These receptors are primarily located outside the synapse and are responsible for mediating tonic inhibition, a continuous, low-level inhibitory tone in the brain. wikipedia.orgnih.gov Gaboxadol's affinity for extrasynaptic α₄β₃δ GABAA receptors is reportedly 10-fold greater than for other subtypes. wikipedia.org It acts as a supra-maximal agonist at α₄β₃δ receptors, a low-potency agonist at α₁β₃γ₂ receptors, a partial agonist at α₄β₃γ receptors, and an antagonist at ρ1 GABAA receptors. wikipedia.org This selective action on specific GABA receptor subtypes offers a more targeted approach for research compared to broader GABAergic agents. chemimpex.comchemimpex.com

The table below summarizes the varied activity of Gaboxadol at different GABAA receptor subtypes.

Receptor SubtypeActivityEfficacyED₅₀/IC₅₀
α₄β₃δSuper AgonistHigher than GABAED₅₀ = 6 µM caymanchem.commedchemexpress.commedchemexpress.com
α₅Full AgonistFullED₅₀ = 28-129 µM caymanchem.commedchemexpress.commedchemexpress.com
α₁β₂γ₂Partial AgonistPartialED₅₀ = 143 µM caymanchem.commedchemexpress.commedchemexpress.com
α₁β₃γ₂Low-potency AgonistLow-
α₄β₃γPartial AgonistPartial-
ρ₁ (GABAC)Antagonist-IC₅₀ = 25 µM caymanchem.commedchemexpress.commedchemexpress.com

ED₅₀ represents the concentration required to elicit a half-maximal response, while IC₅₀ is the concentration that inhibits a response by 50%.

The unique properties of gaboxadol have significantly contributed to the understanding of neurobiology, particularly the role of extrasynaptic GABAA receptors and tonic inhibition. nih.govresearchgate.net Research with gaboxadol has provided insights into the mechanisms of sleep regulation. researchgate.netresearchgate.net Its ability to selectively target δ-containing GABAA receptors, which are highly expressed in the thalamus, has helped elucidate the role of these receptors in controlling the neuronal oscillations relevant to sleep. nih.govresearchgate.net Furthermore, studying the effects of gaboxadol in animal models of conditions like Fragile X syndrome, where deficits in GABAergic signaling are observed, has helped to explore the therapeutic potential of augmenting tonic inhibition. frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9ClN2O2 B122055 Gaboxadol hydrochloride CAS No. 85118-33-8

Properties

IUPAC Name

4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one;hydrochloride
Source PubChem
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InChI

InChI=1S/C6H8N2O2.ClH/c9-6-4-1-2-7-3-5(4)10-8-6;/h7H,1-3H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZDSZQYRBZPNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=O)NO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90234251
Record name Gaboxadol hydrochloride
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Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85118-33-8, 64603-91-4
Record name Isoxazolo[5,4-c]pyridin-3(2H)-one, 4,5,6,7-tetrahydro-, hydrochloride (1:1)
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Record name Gaboxadol hydrochloride
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Record name 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3(2H)-one monohydrochloride
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Pharmacological Characterization and Receptor Interactions

Antagonistic Activity at GABA-C Receptors

In addition to its well-characterized agonism at specific GABA-A receptor subtypes, gaboxadol (B1217033) exhibits a contrasting activity profile at GABA-C receptors. GABA-C receptors, composed of ρ (rho) subunits, are another class of ionotropic GABA receptors with distinct pharmacology and physiological roles. Unlike its agonistic action at extrasynaptic GABA-A receptors, gaboxadol functions as a potent antagonist at GABA-ρ receptor subtypes. nih.gov This antagonistic action contributes to its complex pharmacological profile, differentiating it from other GABAergic compounds.

Interaction with ρ1 GABA-C Receptors

The antagonistic effect of gaboxadol is specifically documented at the ρ1 GABA-C receptor (often referred to as the ρ1 GABA-A receptor in some literature). wikipedia.orgnih.gov Studies have identified gaboxadol as a potent antagonist for this receptor subtype. nih.gov The structural characteristics of gaboxadol, a relatively rigid analogue of GABA, are thought to underlie this antagonistic activity. It is hypothesized that its conformation allows it to bind to the receptor but prevents the conformational change necessary for channel activation, thereby blocking the receptor's function. nih.gov This interaction at ρ1 receptors further specifies the unique receptor interaction footprint of gaboxadol.

Receptor SubtypeGaboxadol's ActionReference
GABA-C (all ρ subtypes)Potent Antagonist nih.gov
ρ1 GABA-CAntagonist wikipedia.orgnih.gov

Neurobiological Effects and Modulatory Roles

Effects on Sleep Architecture and Regulation

Gaboxadol (B1217033) hydrochloride has been shown to significantly alter sleep architecture, primarily by promoting deeper, more restorative stages of sleep and improving sleep continuity.

Clinical studies have consistently demonstrated that gaboxadol increases the duration of slow-wave sleep (SWS), also known as deep sleep. nih.gov In a study involving adults with primary insomnia, a 15 mg dose of gaboxadol increased the time spent in slow-wave sleep by 21% compared to placebo. Another study found that gaboxadol dose-dependently enhanced SWS. In elderly subjects, administration of gaboxadol also resulted in a significant increase in slow-wave sleep.

Study PopulationKey FindingReference
Adults with Primary Insomnia21% increase in slow-wave sleep time compared to placebo.
Adults with Primary InsomniaDose-dependent enhancement of slow-wave sleep.
Healthy Elderly SubjectsSignificant increase in slow-wave sleep.

Beyond increasing the duration of deep sleep, gaboxadol also enhances the intensity of this sleep stage. Research in animal models has shown that gaboxadol not only promotes non-rapid eye movement (non-REM) sleep but also elevates delta activity within these sleep periods. This is characterized by an increase in both the rate of rise and the maximum level of delta wave activity during non-REM episodes. This effect on delta power is a key differentiator from benzodiazepine-site modulators.

ParameterEffect of Gaboxadol Hydrochloride
Wake After Sleep Onset (WASO) Reduced
Number of Nightly Awakenings Reduced taylorandfrancis.com
Intermittent Wakefulness Decreased nih.gov
Total Sleep Time Increased
Sleep Onset Latency Shortened (subjective and objective measures) nih.gov

The mechanism behind gaboxadol's effects on sleep is linked to its action within specific brain circuits. The delta-containing GABA-A receptors that gaboxadol selectively targets are highly expressed in the thalamus. nih.gov By acting on these receptors, gaboxadol may function as a 'gain control' within the corticothalamic pathways. nih.gov These pathways are critical for governing the neuronal oscillations that define sleep states. This targeted modulation of thalamic relay neurons, which alter their firing patterns during transitions between wakefulness and sleep, is a key aspect of its neurobiological function.

Impact on Neuronal Excitability

Gaboxadol's influence on sleep is a direct consequence of its fundamental impact on the excitability of neurons, which is achieved through a distinct mechanism involving extrasynaptic receptors.

The primary inhibitory neurotransmitter in the central nervous system is GABA, which exerts its effects through two main types of inhibition: phasic and tonic. nih.gov

Phasic Inhibition: This is rapid, transient inhibition occurring at the synapse, mediated by synaptic GABA-A receptors activated by high concentrations of GABA released from a presynaptic terminal. nih.gov

Gaboxadol is a selective agonist for these extrasynaptic GABA-A receptors, particularly those containing α4 and δ subunits. nih.govnih.gov Unlike benzodiazepines, which modulate the effect of GABA at synaptic receptors, gaboxadol directly activates extrasynaptic receptors, mimicking GABA to produce a stable, tonic inhibitory current. taylorandfrancis.comnih.gov This activation leads to a hyperpolarization of the neuron, decreasing its excitability. wikipedia.org It is this potentiation of tonic inhibition in key brain regions like the thalamus and dentate gyrus that is understood to be responsible for the compound's effects. nih.gov

Thalamic Neuronal Activity Modulation

This compound exerts a significant modulatory effect on the activity of thalamic neurons, primarily through its action on extrasynaptic γ-aminobutyric acid type A (GABA-A) receptors. Research has demonstrated that Gaboxadol enhances a tonic inhibitory conductance in thalamic relay neurons, a key mechanism in regulating neuronal excitability and sleep-wake cycles pnas.orgnih.govphysiology.orgplos.orgbohrium.comnih.govjneurosci.orgnih.gov.

Electrophysiological studies have revealed that Gaboxadol's effects are particularly pronounced in the ventrobasal (VB) complex of the thalamus. In these neurons, Gaboxadol induces a tonic, bicuculline-sensitive current, indicating its action via GABA-A receptors physiology.orgbohrium.com. This tonic inhibition is mediated by high-affinity extrasynaptic GABA-A receptors, which are persistently activated by low ambient concentrations of GABA pnas.orgnih.gov. The subunit composition of these receptors, particularly the presence of α4 and δ subunits, is crucial for the sensitivity to Gaboxadol pnas.orgnih.govphysiology.orgnih.gov. Studies in knockout mice lacking the α4 subunit showed a lack of tonic inhibition in thalamic relay neurons and insensitivity to the sedative and analgesic effects of Gaboxadol, confirming the critical role of this subunit pnas.orgnih.govnih.gov.

The application of Gaboxadol to thalamic neurons leads to hyperpolarization of the cell membrane and a decrease in input resistance nih.gov. This hyperpolarization is thought to be sufficient to shift the firing pattern of these neurons from a tonic firing mode, characteristic of wakefulness, to a burst firing mode, which is associated with slow-wave sleep nih.gov. This modulation of thalamocortical oscillations is a key neurobiological underpinning of Gaboxadol's hypnotic properties nih.govsalk.edu.

Table 1: Electrophysiological Effects of Gaboxadol on Thalamic Neurons
ParameterEffect of GaboxadolUnderlying MechanismReceptor Subtype Implicated
Tonic CurrentIncreasedEnhancement of tonic GABA-A receptor-mediated inhibitionα4βδ-containing extrasynaptic GABA-A receptors
Membrane PotentialHyperpolarizationIncreased chloride influx through GABA-A channelsα4βδ-containing extrasynaptic GABA-A receptors
Input ResistanceDecreasedOpening of GABA-A receptor channelsα4βδ-containing extrasynaptic GABA-A receptors
Neuronal Firing PatternShift from tonic to burst firingHyperpolarization-induced deinactivation of T-type calcium channelsNot specified

Analgesic Properties

This compound has demonstrated significant analgesic properties in various preclinical models of pain. A key feature of its antinociceptive action is its non-opioid mechanism, offering a potential alternative to traditional opioid analgesics.

The analgesic effects of Gaboxadol are not mediated through the opioid receptor system. Instead, they are a direct consequence of its agonistic activity at GABA-A receptors researchgate.netnih.govnih.gov. Specifically, Gaboxadol's potent effects at extrasynaptic GABA-A receptors containing α4, β3, and δ subunits are thought to be central to its pain-relieving capabilities nih.gov. By enhancing GABAergic inhibition in pain-processing pathways within the central nervous system, Gaboxadol can attenuate the hyperexcitability of neurons associated with chronic pain states. This mechanism is distinct from that of non-steroidal anti-inflammatory drugs (NSAIDs) which primarily target cyclooxygenase enzymes nih.gov. The analgesic properties of Gaboxadol are mediated by GABA-A receptors containing the α4 subunit, as mice lacking this subunit show a significant reduction in the analgesic effects of the drug nih.gov.

The efficacy of Gaboxadol as an analgesic has been demonstrated in several animal models of pain, particularly neuropathic pain. In the spared nerve injury (SNI) model in rats, a model of neuropathic pain, systemic administration of Gaboxadol dose-dependently reversed mechanical allodynia and hyperalgesia nih.gov. These effects were observed to be independent of motor impairment at effective analgesic doses nih.gov.

Table 2: Antinociceptive Effects of Gaboxadol in the Spared Nerve Injury (SNI) Model
Pain BehaviorEffect of GaboxadolDose-DependencyDuration of Action
Mechanical AllodyniaReversedDose-dependentAt least 150 minutes
Mechanical HyperalgesiaReversedDose-dependentAt least 150 minutes

In addition to neuropathic pain, the antinociceptive effects of Gaboxadol have been suggested in other pain models. For instance, GABA-A agonists like muscimol (B1676869), a related compound, have shown antinociceptive effects in various pain paradigms nih.govwikipedia.org. The central administration of GABAergic agonists has been shown to produce antinociception, acting at supraspinal sites nih.gov.

Anxiolytic Effects

Preclinical studies have provided evidence for the anxiolytic effects of this compound. In a study utilizing a mouse model of anxiety, specifically stress-induced hyperthermia, Gaboxadol produced a marked dose-dependent anxiolytic effect bioworld.com. Furthermore, in the novelty-suppressed feeding assay, another test for anxiety-like behavior, Gaboxadol was effective in reducing latencies when administered prior to testing bioworld.com. These findings suggest that Gaboxadol's modulation of the GABAergic system also extends to circuits involved in the regulation of anxiety. However, the same study noted that Gaboxadol did not alter ultrasonic vocalizations or conditioned fear-induced freezing behavior, indicating that its efficacy may be specific to certain types of anxiety and may not extend to conditioned fear responses bioworld.com. The anxiolytic actions of Gaboxadol are believed to be mediated through its selective agonism at GABAA receptors that contain α4-δ subunits nih.gov.

Explorations in Other Neurological Functions

The influence of this compound has been investigated in other neurological domains, most notably in the context of cognitive performance.

The impact of Gaboxadol on cognitive function has been a key area of investigation, particularly concerning its potential residual effects following its hypnotic use. A study in healthy elderly subjects who were administered Gaboxadol at bedtime for three consecutive nights found no negative effects on next-day cognitive performance nih.govresearchgate.net. The cognitive assessments included tests of attention (target detection, Stroop test) and memory function (visual form recognition, immediate word recall, digit span) nih.gov. This lack of residual cognitive impairment is a significant finding, especially in the context of hypnotic agents.

In a different context, a study in a mouse model of Fragile X syndrome found that Gaboxadol treatment alone did not have any noteworthy effects on the animals' cognitive performance fragilexnewstoday.com. However, when combined with ibudilast, an anti-inflammatory medication, the combination therapy led to gains on cognitive tests fragilexnewstoday.com. This suggests that while Gaboxadol may not directly enhance cognition, it could potentially play a role in a combination therapy for certain neurological disorders with cognitive deficits.

Locomotor Activity and Behavioral Responses

This compound exerts notable effects on locomotor activity, primarily characterized by a reduction in spontaneous movement, which is indicative of its sedative properties. In animal models, particularly mice, the administration of gaboxadol leads to a dose-dependent decrease in physical activity.

Research has shown that acute injections of gaboxadol at doses of 3 mg/kg and 6 mg/kg result in a transient but significant reduction in the locomotor activity of mice. nih.gov This effect typically manifests for a duration of 45 to 60 minutes, after which activity levels begin to return to baseline. nih.gov In contrast, a lower dose of 1 mg/kg did not produce a statistically significant effect on locomotor activity compared to saline-treated controls. nih.gov The sedative and motor-impairing effects of gaboxadol are closely linked to its action on specific GABA-A receptor subunits. Studies using knockout (KO) mice lacking the α4 subunit of the GABA-A receptor demonstrated that these animals were largely insensitive to the behavioral effects of gaboxadol. nih.gov Wild-type (WT) mice showed a marked decrease in locomotor activity and impaired performance on a rotarod test after treatment with 10 mg/kg of gaboxadol, whereas KO mice were virtually unaffected, indicating the critical role of the α4 subunit in mediating these behavioral responses. nih.gov

Table 1: Effect of Gaboxadol on Locomotor Activity in Mice
Dose (mg/kg)Observed Effect on Locomotor ActivityDuration of EffectReceptor Subunit Implication
1No significant effectN/AMediated by α4 subunit-containing GABA-A receptors nih.gov
3Transient reduction45-60 minutes nih.gov
6Significant transient reduction nih.gov45-60 minutes nih.gov

Interaction with Dopaminergic Systems and Reward Pathways

While many GABAergic compounds, such as benzodiazepines, indirectly activate the brain's reward system, gaboxadol exhibits a unique and complex interaction with dopaminergic pathways. It has been shown to induce neuroplastic changes in dopamine neurons within the Ventral Tegmental Area (VTA), a key component of the brain's reward circuitry. nih.govnih.gov However, unlike drugs of abuse, this neuronal alteration does not translate into rewarding behavioral effects. wikipedia.orgdrugbank.com The mechanism of action for benzodiazepines involves suppressing inhibitory GABAergic interneurons in the VTA, which leads to a disinhibition of dopamine neurons and subsequent neuroplasticity. nih.govnih.gov Gaboxadol, acting as a direct agonist, particularly at high-affinity extrasynaptic GABA-A receptors, also induces plasticity in these neurons but through a different pathway. nih.govnih.gov

A single administration of gaboxadol can induce persistent synaptic plasticity in the dopamine neurons of the VTA. nih.govresearchgate.net Specifically, a sedative dose of 6 mg/kg in mice was found to cause glutamate receptor plasticity that lasted for at least six days. nih.govnih.gov This long-lasting effect was observed through ex vivo electrophysiological measurements, which detected an increased AMPA/NMDA receptor current ratio. nih.govnih.gov Such changes are considered a hallmark of the early development of addiction and have been observed after single doses of several addictive drugs. nih.gov

The plasticity induced by gaboxadol is characterized by an increased frequency, amplitude, and rectification of AMPA receptor responses, suggesting the persistent targeting of GluA2-lacking AMPA receptors in the excitatory synapses of VTA dopamine neurons. nih.govnih.gov This effect was demonstrated to be dependent on the activation of extrasynaptic GABA-A receptors containing the δ-subunit, as the neuroplastic changes were abolished in mice lacking this subunit (δ−/− mice). nih.govresearchgate.net

Despite its ability to induce addiction-predicting neuroplasticity in the VTA, gaboxadol is notably devoid of rewarding or reinforcing properties. nih.govnih.gov This is a critical distinction from classic drugs of abuse and other GABAergic agents like benzodiazepines. wikipedia.org

Behavioral experiments in multiple animal models have confirmed this lack of reinforcement potential.

Intravenous Self-Administration: In studies using a yoked-control paradigm, mice did not exhibit acute reinforcement behavior when given the opportunity to self-administer gaboxadol intravenously. nih.gov Similarly, in baboons, a standard model for assessing drug abuse liability, gaboxadol did not demonstrate reinforcement potential. nih.govwikipedia.org

Conditioned Place Preference (CPP): The CPP test, often used to measure the rewarding potential of drugs, found no place preference in mice conditioned with various doses of gaboxadol. nih.govnih.gov In fact, at a dose of 6 mg/kg, the compound induced a persistent aversion, with the animals actively avoiding the environment paired with the drug. nih.govresearchgate.net

This dissociation between inducing VTA plasticity and producing a rewarding effect suggests that the activation of extrasynaptic δ-subunit-containing GABA-A receptors is not, by itself, rewarding and may instead lead to aversive states. nih.govnih.gov

Effects on Auditory System Function (Tinnitus, Meniere's Disease)

Gaboxadol has been investigated for its potential therapeutic effects on disorders of the auditory system, specifically tinnitus and Meniere's disease. google.com Meniere's disease is a condition of the inner ear characterized by episodes of vertigo, fluctuating hearing loss, a feeling of fullness in the ear, and tinnitus (the perception of sound without an external source). nih.govnih.govwebmd.com

A patent application outlines methods for treating tinnitus and Meniere's disease by administering a pharmaceutical composition containing gaboxadol. google.com The proposed treatment aims to provide improvement in one or more symptoms associated with these conditions. For Meniere's disease, this includes vertigo, hearing loss, tinnitus, and aural fullness. google.com For tinnitus, the goal is to improve symptoms such as ringing, roaring, buzzing, or hissing in the ears. google.com The rationale suggests that gaboxadol's modulation of GABAergic neurotransmission may help to alleviate the aberrant neural activity underlying these auditory and vestibular symptoms.

Dose-Response Relationships and Effect Magnitude

The neurobiological effects of gaboxadol are closely tied to the administered dose, with different behavioral and physiological responses observed at varying concentrations. A dose-response relationship describes how the magnitude of the effect is a function of the dose. msdmanuals.comwikipedia.org

In animal studies, the dose-response relationship for gaboxadol's impact on locomotor activity is clearly defined. A dose of 1 mg/kg has no significant effect, while doses of 3 mg/kg and 6 mg/kg produce a progressively greater, though transient, reduction in movement. nih.gov Ataxic (motor impairment) effects also show a dose-dependent relationship, with greater impairment observed at 15 mg/kg compared to 10 mg/kg in mice. nih.gov

The magnitude of its effect on VTA dopamine neuron plasticity is also dose-dependent. A significant increase in the AMPA/NMDA ratio was observed 24 hours after a single 6 mg/kg injection, an effect not seen at lower doses of 1 and 3 mg/kg. nih.gov This indicates a threshold dose is required to induce these specific neuroplastic changes. The effect of the 6 mg/kg dose on this electrophysiological measure was found to be comparable in magnitude to that of a 2 g/kg dose of ethanol. nih.gov

Table 2: Dose-Dependent Effects of Gaboxadol in Preclinical Models
Dose (mg/kg, i.p. in mice)Primary Effect MeasuredMagnitude of EffectSource
1Spontaneous Locomotor ActivityNo significant change compared to saline control. nih.gov
3Spontaneous Locomotor ActivityTransient reduction in activity. nih.gov
6Spontaneous Locomotor ActivitySignificant transient reduction in activity. nih.gov
VTA Dopamine Neuron Plasticity (AMPA/NMDA Ratio)Significant increase, lasting at least 6 days. nih.gov
10Motor Coordination (Rotarod)Significant impairment in wild-type mice. nih.gov
15Motor Coordination (Rotarod)Greater impairment compared to 10 mg/kg dose. nih.gov

In Vitro Studies

In vitro research provides a foundational understanding of a compound's pharmacological and physiological properties at the cellular and molecular level. For this compound, these studies have been crucial in elucidating its mechanism of action, transport characteristics, and formulation principles.

The functional activity of Gaboxadol is highly dependent on the subunit composition of the GABA-A receptor. Studies utilizing recombinant expression systems, such as Sf9 cells and Xenopus oocytes expressing specific human GABA-A receptor subunit combinations, have been instrumental in characterizing this selectivity.

Research has demonstrated that Gaboxadol exhibits a varied efficacy profile across different receptor subtypes. It acts as a partial agonist at receptors containing α1 or α3 subunits, a full agonist at those containing the α5 subunit, and notably, a superagonist at α4β3δ-containing receptors, where it can elicit a maximal response greater than that of the endogenous ligand, GABA. This superagonist activity is particularly significant for its effects on extrasynaptic receptors, which are often enriched with α4 and δ subunits. In contrast, the presence of a γ2 subunit has been shown to reduce sensitivity to Gaboxadol. This differential activity highlights the compound's functional selectivity, which is believed to underlie its specific pharmacological profile.

Functional Efficacy of Gaboxadol at Various Human GABA-A Receptor Subtypes
Receptor Subunit CombinationEfficacy ProfileED₅₀ (μM)Reference
α1β2γ2SPartial Agonist143 frontiersin.org
α3β2/3γ2Partial AgonistN/A
α5β2/3γ2SFull Agonist28-129 frontiersin.org
α4β3δSuperagonist6 frontiersin.org

To understand the intestinal absorption of Gaboxadol, transport studies have been conducted using Caco-2 cell monolayers, a well-established in vitro model of the human intestinal epithelium. These investigations have revealed that Gaboxadol is a substrate for the proton-coupled amino acid transporter 1 (PAT1, also known as SLC36A1), which is located in the apical membrane of intestinal epithelial cells.

The transport of Gaboxadol across the Caco-2 cell monolayer is polarized, showing a significantly higher permeability in the apical-to-basolateral direction compared to the reverse. This transport is dependent on both pH and concentration, which is characteristic of a carrier-mediated process. It was determined that the PAT1 transporter is responsible for approximately 80% of the total transepithelial transport of Gaboxadol. The affinity of Gaboxadol for this transporter was quantified by its ability to inhibit the uptake of L-[3H]proline, a known PAT1 substrate, yielding an inhibition constant (Ki) of 6.6 mmol·L⁻¹. Further studies have shown that the cationic form of Gaboxadol has the highest affinity for the SLC36A1 transporter.

Gaboxadol Transport Parameters in Caco-2 Cell Monolayers
ParameterValueConditionReference
Apparent Permeability (Papp) A→B~6.2 x 10⁻⁶ cm·s⁻¹3.5 mmol·L⁻¹ Gaboxadol nih.gov
Apparent Permeability (Papp) B→A~1.2 x 10⁻⁶ cm·s⁻¹3.5 mmol·L⁻¹ Gaboxadol nih.gov
Inhibition Constant (Ki) vs. L-[3H]proline6.6 mmol·L⁻¹N/A nih.gov
IC₅₀ (Cationic Gaboxadol⁺)2.6 mMInhibition of L-[3H]proline uptake nih.gov
IC₅₀ (Zwitterionic Gaboxadol⁺/⁻)16 mMInhibition of L-[3H]proline uptake nih.gov

In vitro dissolution testing is a critical component in the development of oral solid dosage forms, as it helps predict the in vivo release and absorption of the active pharmaceutical ingredient. pharmtech.com For a highly soluble compound like Gaboxadol, dissolution studies are essential for designing formulations, particularly those intended for modified release. pharmtech.comfda.gov The goal of these studies is to develop a method that can discriminate between formulations with different release characteristics, which may impact their in vivo performance. pharmtech.com

The development of a dissolution method involves optimizing several parameters, including the type of apparatus (e.g., USP Apparatus I or II), the composition and pH of the dissolution medium, and the agitation speed. science.govusp.org For Gaboxadol, physiologically-based pharmacokinetic (PBPK) absorption modeling has been utilized to guide the development of modified-release formulations. researchgate.net These models incorporate in vitro dissolution data to simulate in vivo plasma concentration profiles, helping to establish an in vitro-in vivo correlation (IVIVC). researchgate.net This approach allows for the optimization of formulation variables to achieve a desired pharmacokinetic profile, such as reducing peak plasma concentrations by controlling the rate of drug release. researchgate.net

In Vivo Animal Model Investigations

In vivo studies in animal models are indispensable for evaluating the physiological and behavioral effects of a compound in a complex, living system. Rodent models have been particularly valuable in characterizing the pharmacological actions of Gaboxadol.

Studies in rats have been conducted to investigate Gaboxadol's effects on sleep architecture. This research has shown that Gaboxadol can increase slow-wave sleep, mimicking aspects of natural sleep behavior. bioworld.com In one study, long-term administration of Gaboxadol in rats decreased waking time and increased deep slow-wave sleep (SWS2) without suppressing paradoxical sleep (REM sleep), and importantly, without inducing tolerance over a three-week period. bioworld.com

In mice, Gaboxadol has been investigated in models of neurodevelopmental disorders. For instance, in the Fmr1 knockout mouse model of Fragile X Syndrome, Gaboxadol was found to normalize several behavioral abnormalities. researchgate.netnih.gov Treatment with Gaboxadol reversed hyperactivity, abnormal anxiety-like behaviors, irritability, aggression, and repetitive behaviors observed in these mice, bringing them back to the levels of wild-type controls. researchgate.netnih.gov

To definitively establish the role of specific GABA-A receptor subunits in mediating the effects of Gaboxadol, researchers have utilized genetic knockout mouse models. These studies have provided compelling evidence that the compound's primary mechanism of action is through extrasynaptic GABA-A receptors containing α4 and δ subunits.

In mice engineered to lack the α4 subunit (Gabra4 knockout), the behavioral effects of Gaboxadol are dramatically reduced. nih.govnih.gov These knockout mice are largely insensitive to the ataxic, sedative, and analgesic effects typically produced by the drug in wild-type mice. nih.govnih.gov Electrophysiological recordings from these animals also show a lack of the tonic inhibitory currents in the thalamus and dentate gyrus that are enhanced by Gaboxadol in normal mice. nih.gov

Key Findings of Gaboxadol in GABA-A Subunit Knockout (KO) Mice vs. Wild-Type (WT)
Knockout ModelBehavioral/Physiological EffectFinding in KO vs. WT MiceReference
α4 Subunit KOAtaxia (Rotarod Test)Greatly reduced sensitivity to Gaboxadol-induced ataxia nih.gov
Analgesia (Tail-Flick Test)Insensitive to Gaboxadol-induced analgesia nih.gov
Tonic Inhibition (Electrophysiology)Lack of tonic inhibition in dentate gyrus and thalamic relay neurons nih.govnih.gov
δ Subunit KOVTA Neuroplasticity (AMPA/NMDA Ratio)Gaboxadol-induced increase in ratio is abolished jneurosci.org
EEG ResponseBlunted/absent EEG response to Gaboxadol frontiersin.orgnih.gov

Preclinical Research Methodologies and Findings

Preclinical In Vivo Models

Preclinical studies in various animal models have been instrumental in characterizing the behavioral effects of Gaboxadol (B1217033) hydrochloride, particularly concerning anxiety, sleep, and locomotion.

In a mouse model of Fragile X syndrome (Fmr1 KO2 mice), which presents behavioral deficits relevant to the human condition, Gaboxadol treatment was shown to normalize a range of aberrant behaviors. researchgate.netnih.gov These mice typically exhibit hyperactivity, abnormal anxiety-like behavior, increased irritability and aggression, and a higher frequency of repetitive behaviors compared to their wild-type littermates. researchgate.netnih.gov Treatment with Gaboxadol normalized these behaviors back to the levels observed in wild-type mice, suggesting its potential to address symptoms of hyperactivity, anxiety, irritability, aggression, and repetitive behaviors. researchgate.netnih.gov Further studies in mice demonstrated a significant dose-dependent anxiolytic effect in a stress-induced hyperthermia model and reduced latencies in a novelty-suppressed feeding assay. bioworld.com However, the compound did not alter ultrasonic vocalizations or behavior in a conditioned fear-induced freezing test. bioworld.com

The sleep-promoting properties of Gaboxadol have also been characterized. In Drosophila melanogaster, Gaboxadol is used to pharmacologically induce sleep and is known to increase total sleep in a dose-dependent manner, particularly during the day. researchgate.net It also induces a deeper sleep state, characterized by an increased arousal threshold and changes in microbehaviors like proboscis extensions. nih.gov

Table 1: Summary of Gaboxadol Effects on Behavioral Phenotypes in Animal Models Use the filters to select a specific behavioral domain or model organism.








Comparative Preclinical Assessments

Comparative studies have been conducted to differentiate Gaboxadol's profile from other hypnotic and GABAergic compounds. In rat drug discrimination studies, a method to explore in vivo pharmacological similarities, Gaboxadol's discriminative stimulus effects were compared with those of other drugs. Rats trained to discriminate Gaboxadol did not generalize this response to benzodiazepine (B76468) site agonists like zolpidem or indiplon. nih.gov This suggests that Gaboxadol has a different discriminative stimulus from these compounds. nih.gov Similarly, drugs that modulate GABAA receptors containing α4-δ subunits, such as pregnanolone (B1679072) and ethanol, did not mimic or enhance the discriminative stimulus effects of Gaboxadol, indicating that at least some of its effects are not shared with modulators of that specific GABAA-receptor subtype. nih.gov

In a head-to-head comparison in rats focusing on hypnotic effects, repeated daily dosing of Gaboxadol for 21 days did not lead to the development of tolerance, nor did it cause withdrawal effects (like REM sleep rebound) upon discontinuation. nih.gov In contrast, zolpidem, dosed under a similar regimen, produced both tolerance to its hypnotic effects and withdrawal symptoms. nih.gov

Compound Index

Compound Name
5-HT
AM630
Baclofen
Bicuculline
Caffeine
CGP54626
Diazepam
Ethanol
Gaboxadol hydrochloride
Indiplon
Picrotoxin
Pregnanolone
SR141716A
Tiagabine
Triazolam
Tryptophan
Zolpidem

Comparative Preclinical Assessments

Differentiation from Other GABAergic Compounds

Gaboxadol's mechanism of action is notably distinct from other compounds that modulate the γ-aminobutyric acid (GABA) system, such as benzodiazepines, barbiturates, and other hypnotics like zolpidem. nih.govnih.gov The primary distinction lies in its site of action. While traditional GABAergic agents primarily enhance the effects of GABA at the synaptic cleft, Gaboxadol acts as a selective agonist at extrasynaptic GABA-A receptors, particularly those containing the δ (delta) subunit. nih.gov These extrasynaptic receptors are located outside of the synapse and are responsible for mediating a tonic inhibitory current, which differs from the phasic inhibition mediated by synaptic receptors. nih.gov

Preclinical drug discrimination studies in rats have provided behavioral evidence for Gaboxadol's unique pharmacological profile. nih.gov In these studies, animals trained to recognize the subjective effects of Gaboxadol did not generalize this response to other sleep-enhancing drugs, including zolpidem, zopiclone, S-zopiclone, indiplon, or tiagabine. nih.gov Conversely, animals trained on zolpidem did generalize the response to zopiclone, S-zopiclone, and indiplon, but not to Gaboxadol. nih.gov This lack of cross-generalization strongly suggests that the in vivo subjective effects of Gaboxadol are fundamentally different from those produced by these other compounds. nih.gov

The basis for this differentiation is attributed to their receptor targets. The discriminative stimulus for drugs like zolpidem is likely mediated by their efficacy at GABA-A receptors containing α1 (alpha-1), β (beta), and γ (gamma) subunits. nih.gov In contrast, Gaboxadol's effects are primarily mediated through its agonist activity at extrasynaptic GABA-A receptors composed of α4 (alpha-4), β (beta), and δ (delta) subunits. nih.gov These α4βδ-containing receptors are known to be insensitive to benzodiazepines. researchgate.net

Table 1: Drug Discrimination Study Findings nih.gov
Training DrugTest DrugGeneralization ObservedImplied Receptor Target
GaboxadolZolpidemNoExtrasynaptic α4βδ GABA-A Receptors
GaboxadolZopicloneNo
GaboxadolS-zopicloneNo
GaboxadolIndiplonNo
GaboxadolTiagabineNo
ZolpidemGaboxadolNoSynaptic α1βγ GABA-A Receptors
ZolpidemZopicloneYes
ZolpidemS-zopicloneYes
ZolpidemIndiplonYes

Comparison with Muscimol (B1676869) Analogues

Gaboxadol, also known by its developmental name THIP (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol), is a structural analogue of muscimol, a classic psychoactive compound and prototypic GABA-A receptor agonist. nih.govnih.gov Both compounds act as direct agonists at the GABA binding site on the GABA-A receptor, but preclinical research highlights subtle and important differences in their interactions with receptor subtypes. nih.gov

While muscimol has historically been considered a universal agonist for all GABA-A receptor subtypes, recent studies suggest its in vivo pharmacological effects are largely mediated by a specific population of extrasynaptic, non-α1-containing receptors. nih.gov This aligns closely with the known mechanism of Gaboxadol. Research using gene-modified mouse models has further clarified this relationship. For instance, Thy1alpha6 transgenic mice, which have increased expression of α6 subunits in certain brain regions, exhibited heightened behavioral sensitivity to both muscimol and Gaboxadol. nih.gov

Studies involving knockout mice have also been instrumental. Mice lacking the α4 or δ GABA-A receptor subunits (alpha4-KO or delta-KO) showed reduced high-affinity [3H]muscimol binding in forebrain regions like the thalamus and hippocampus and were less sensitive to the behavioral impairments induced by muscimol. nih.gov These findings indicate that the sedative and motor-impairing actions of muscimol are strongly correlated with its binding to high-affinity extrasynaptic receptors, the same class of receptors preferentially targeted by Gaboxadol. nih.gov This shared preference for extrasynaptic receptors, particularly those containing α4 and δ subunits, underscores the similar, yet not identical, pharmacological profiles of Gaboxadol and its parent analogue, muscimol.

Table 2: Comparison of Gaboxadol and Muscimol
CharacteristicGaboxadol (THIP)Muscimol
ClassificationGABA-A Receptor AgonistPrototypic GABA-A Receptor Agonist
Primary Site of ActionExtrasynaptic GABA-A Receptors nih.govExtrasynaptic GABA-A Receptors nih.gov
Key Receptor Subunitsα4, δ nih.govresearchgate.netHigh-affinity sites, likely non-α1 containing (e.g., α4, δ) nih.gov
Nature of ActionDirect AgonistDirect Agonist nih.gov

Clinical Research and Development Trajectory

Early Phase Clinical Investigations

In the early 1980s, following its initial synthesis in 1977, gaboxadol (B1217033) was the subject of a series of pilot studies to evaluate its therapeutic potential across several indications. wikipedia.org

Early clinical investigations explored the efficacy of gaboxadol as a potential analgesic and anxiolytic. wikipedia.org One open Phase 1 study assessed its analgesic activity in fourteen patients with chronic pain from malignant origins. The study demonstrated that 60% of patients experienced an analgesic effect. However, the development for this indication was not pursued due to dose-limiting side effects.

Gaboxadol's mechanism of action prompted its investigation in several neurodegenerative and movement disorders where GABAergic dysfunction is implicated.

Tardive Dyskinesia: A double-blind, placebo-controlled trial was conducted in schizophrenic patients with tardive dyskinesia. The results indicated that gaboxadol produced a moderate and consistent decrease in involuntary movements.

Huntington’s Disease: Pilot studies assessed gaboxadol for Huntington's disease in the early 1980s. wikipedia.org One short two-week trial involving five patients with Huntington's disease did not show improvement in cognitive or motor functions and was associated with side effects at the maximum tolerated dose.

Alzheimer’s Disease: Gaboxadol was evaluated in a controlled therapeutic trial involving six patients with mild to moderately severe Alzheimer's disease. wikipedia.org The study did not discern any significant change in cognitive function, even at dose levels that produced centrally mediated adverse effects.

Spasticity: The early phase of clinical research also included pilot studies to determine the efficacy of gaboxadol as a treatment for spasticity. wikipedia.org

Development as a Hypnotic Agent for Insomnia

Recognizing the compound's sedative effects, researchers in 1996 began to investigate gaboxadol for the treatment of insomnia, leading to a series of clinical trials sponsored by Lundbeck and Merck. wikipedia.org

The development program for gaboxadol as a hypnotic agent progressed to extensive Phase III clinical trials. These studies evaluated various doses of gaboxadol against placebo and, in some cases, an active reference like zolpidem, in patients with primary insomnia. The trials utilized both polysomnography (PSG) and patient-reported outcomes to measure efficacy. nih.gov

Key findings from the Phase III program demonstrated that gaboxadol, particularly at a 15 mg dose, could improve sleep parameters. In a 2-week study, the 15 mg dose significantly improved patient-reported total sleep time (sTST), wakefulness after sleep onset (sWASO), and time to sleep onset (sTSO) compared to placebo. nih.gov Polysomnography studies confirmed that gaboxadol enhanced slow-wave sleep (SWS), a stage of deep, restorative sleep. nih.govresearchgate.net

However, the efficacy outcomes across the broader Phase III program were not consistently robust.

Efficacy Outcomes from Selected Gaboxadol Phase III Insomnia Trials
StudyDosePrimary Efficacy EndpointsKey Outcomes vs. Placebo
Study 1 (3-month) nih.govaasm.org15 mgsTST, sTSOsTST: Significantly improved (20.4 min difference) nih.govaasm.orgsTSO: Significantly improved (-9.8 min difference) nih.govaasm.org
Study 1 (3-month) nih.govaasm.org10 mgsTST, sTSONo significant effects on primary measures. nih.govaasm.org
Study 2 (3-month) nih.govaasm.org15 mgsTST, sTSONumerical superiority but not statistically significant (sTST: 14.5 min difference; sTSO: -4.9 min difference). nih.govaasm.org
2-Week Outpatient Study nih.gov15 mgsTST, sTSO, sWASO, sNAWsTST, sTSO, sWASO, sNAW: All significantly improved at Week 2. nih.gov

A primary factor contributing to the discontinuation of gaboxadol was its inconsistent therapeutic effectiveness observed across the Phase III trials. nih.gov While some studies demonstrated statistically significant improvements in sleep onset and maintenance, others failed to do so. nih.govaasm.org

Factors Leading to Discontinuation

Re-evaluation for Specific Neurological Disorders

Following the discontinuation of its development for insomnia, research into Gaboxadol was re-evaluated and pivoted towards its potential application in specific neurological disorders. This shift was prompted by the compound's mechanism of action as a selective extrasynaptic γ-aminobutyric acid (GABA) A receptor agonist neurology.orgnih.govnih.govneurology.orgprinceton.edu. Researchers hypothesized that by targeting the tonic inhibition deficit associated with certain neurodevelopmental disorders, Gaboxadol might offer a therapeutic benefit. This led to the initiation of clinical trials for conditions such as Angelman syndrome and Fragile X syndrome neurology.org.

Angelman Syndrome (AS) Clinical Trials

Gaboxadol, also known as OV101 in this context, was investigated as a potential treatment for Angelman syndrome (AS), a rare genetic neurodevelopmental disorder confex.comneurology.org. The rationale was that as a highly selective extrasynaptic GABA receptor agonist, it could potentially restore the tonic inhibition deficit believed to be a key pathophysiological element of AS confex.comneurology.org.

The primary objective of the Phase 2 STARS trial, a randomized, double-blind, placebo-controlled study in adolescents and adults with AS, was to evaluate the safety and tolerability of Gaboxadol confex.com. The trial found that Gaboxadol has a favorable risk profile and was generally well-tolerated nih.govnih.govprinceton.educonfex.comresearchgate.net. The majority of adverse events (AEs) reported were mild to moderate in severity, with a similar incidence across the treatment and placebo groups nih.govnih.govprinceton.educonfex.comresearchgate.net.

The most frequently reported AEs across all groups included vomiting, somnolence, irritability, aggression, and pyrexia. When comparing the Gaboxadol groups to the placebo group, the most common AEs were pyrexia, rash, seizure, enuresis, and myoclonic epilepsy. Two serious adverse events of seizure were reported, one of which was deemed "possibly related" to the treatment confex.com.

Specifically, the improvement in the combined Gaboxadol treatment arms versus placebo was statistically significant (p=0.0206), with 66.7% of those on Gaboxadol showing improvement compared to 39.3% in the placebo group confex.com. Further analysis revealed that the once-daily (QD) evening dose showed a highly significant improvement over placebo (p=0.0006) nih.govnih.govprinceton.educonfex.comresearchgate.net. However, the twice-daily (BID) group did not show a statistically significant separation from the placebo group confex.com. Other efficacy measures, including the Aberrant Behavior Checklist (ABC) and the Anxiety, Depression and Mood Scale (ADAMS), did not show a statistical separation from placebo confex.com.

However, a subsequent Phase 3 trial conducted in a pediatric population (ages 4-12) with AS did not replicate the positive efficacy findings of the Phase 2 study. In this later trial, there was no significant difference observed in the mean CGI-I-AS score at week 12 between the Gaboxadol group (3.3) and the placebo group (3.2), yielding a p-value of 0.83 researchgate.netresearchgate.net. Despite the lack of efficacy on the primary endpoint, Gaboxadol was found to be well-tolerated in this younger patient population researchgate.netresearchgate.net.

Clinical Trial Data for Gaboxadol in Angelman Syndrome
Trial PhasePrimary ObjectiveKey Efficacy EndpointResultsSignificance (p-value)
Phase 2 (STARS)Safety & TolerabilityCGI-I ScoreStatistically significant improvement in overall symptoms for the once-daily (QD) dose vs. placebo.p = 0.0006 (QD vs. Placebo)
Phase 3 (Pediatric)EfficacyCGI-I-AS ScoreNo significant difference between Gaboxadol and placebo.p = 0.83

Fragile X Syndrome (FXS) Clinical Trials

Gaboxadol was also investigated for its potential therapeutic role in Fragile X syndrome (FXS), the most common inherited cause of intellectual disability and autism spectrum disorder neurology.orgfrontiersin.orgjohnshopkins.edu. The scientific rationale was based on the premise that deficient GABAergic tonic inhibition may be associated with FXS symptoms, and Gaboxadol, as a δ-subunit–selective extrasynaptic GABA-A receptor agonist, could help address this deficit neurology.orgfrontiersin.orgjohnshopkins.edu.

A Phase 2a, randomized, double-blind, parallel-group study, known as the ROCKET trial, was conducted to assess the safety, tolerability, efficacy, and optimal dosing of Gaboxadol in adolescent and adult males with FXS over a 12-week period neurology.orgfrontiersin.orgjohnshopkins.eduveeva.com. The primary objective of the study was safety neurology.orgfrontiersin.orgjohnshopkins.edu.

The results indicated that Gaboxadol was well-tolerated across all three tested dosage regimens (once, twice, or three times daily) frontiersin.orgjohnshopkins.edu. The most common treatment-emergent adverse events were upper respiratory tract infection, headache, diarrhea, and irritability, with no serious adverse events reported johnshopkins.edu.

From an efficacy standpoint, improvements were noted from baseline on several endpoints, and 60% of participants were classified as treatment responders based on the Clinical Global Impressions-Improvement scale frontiersin.orgjohnshopkins.edu. While these efficacy results demonstrated an initial positive signal for Gaboxadol in individuals with FXS, the study concluded that these findings need to be confirmed in a larger, randomized, placebo-controlled trial frontiersin.org.

Clinical Trial Data for Gaboxadol in Fragile X Syndrome (ROCKET Trial)
Trial PhasePrimary ObjectiveKey Efficacy FindingSafety FindingConclusion
Phase 2aSafety & Tolerability60% of participants identified as responders based on CGI-I.Well-tolerated across all treatment regimens. No serious adverse events reported.Demonstrated an initial signal for efficacy; needs confirmation in a larger, placebo-controlled study.

Investigations for Epilepsy

Gaboxadol, also known as THIP, was investigated for its potential as an anticonvulsant medication, though its development for epilepsy did not advance significantly. An early phase-2, single-blind controlled trial involving nine outpatients with epilepsy explored its efficacy as an add-on therapy. In this study, gaboxadol was administered in increasing doses. The primary outcome, a reduction in seizure frequency, was not met, as no statistically significant difference was observed between treatment with maximal doses of gaboxadol and placebo. clinicaltrials.gov However, the study did note a trend towards lower seizure frequency during a period when patients were on a submaximal dose. clinicaltrials.gov

Preclinical studies in animal models have yielded contradictory results. In a murine pentylenetetrazole (PTZ) kindling model of epilepsy, gaboxadol showed a lack of anticonvulsive effect at doses up to 4 mg/kg. pharmacytimes.com Similarly, research on amygdala-kindled rats, a model for complex partial seizures, found gaboxadol to be largely inactive in preventing seizures, even at doses that produced notable side effects. ata.org In contrast, other animal studies have suggested a potential protective effect against certain types of seizures, such as audiogenic seizures. pharmacytimes.com Furthermore, one study demonstrated that a one-week treatment with THIP successfully rescued evoked seizures in a specific genetic mouse model of epilepsy (Syn II−/− mice). umich.edu These conflicting preclinical findings, coupled with the limited and inconclusive human data, characterize the extent of its investigation for epilepsy.

Clinical Trials for Other Psychiatric and Neurological Conditions

Beyond its primary investigation as a hypnotic, gaboxadol was explored for other neurological and psychiatric conditions, driven by its mechanism of action as a selective extrasynaptic GABA-A receptor agonist.

The potential utility of gaboxadol in treating Major Depressive Disorder (MDD) was assessed in a proof-of-concept study. This eight-week, randomized, double-blind trial was designed to evaluate whether adding gaboxadol to a standard antidepressant, escitalopram, could enhance its efficacy in patients with severe MDD. tinnitusresearch.net Patients were assigned to one of four groups: placebo, escitalopram (20 mg) alone, escitalopram (20 mg) plus gaboxadol (5 mg), or escitalopram (20 mg) plus gaboxadol (10 mg). tinnitusresearch.net

The study's findings showed that while all active treatment groups were superior to placebo, the combination of escitalopram and gaboxadol offered no additional clinical benefit compared to escitalopram alone in treating patients with severe MDD. tinnitusresearch.net Despite preclinical data suggesting that gaboxadol could enhance the effects of SSRIs, this did not translate into improved outcomes in this clinical trial. tinnitusresearch.net Separately, a patent application has proposed the use of high, intermittent doses of gaboxadol for the rapid relief of depression and suicidality, though this therapeutic strategy has not been validated in published clinical trials. ki.se

Table 1: Key Findings from Gaboxadol MDD Adjunctive Therapy Trial

Parameter Details
Study Design 8-week, randomized, double-blind, proof-of-concept study
Patient Population Adult patients with severe Major Depressive Disorder (MDD)

The investigation of gaboxadol for the treatment of tinnitus and Meniere’s disease has been limited. The primary evidence for its consideration in these conditions comes from patent filings, which describe methods for treating symptoms of tinnitus, Meniere's disease, and acute sensorineural hearing loss with gaboxadol. google.com These documents propose that administering gaboxadol could improve one or more symptoms associated with these conditions, such as vertigo, hearing loss, and tinnitus. soundpharma.com However, a review of published scientific literature and clinical trial registries does not reveal any completed or published clinical trials that have formally evaluated the safety and efficacy of gaboxadol for either tinnitus or Meniere's disease in humans. The research trajectory for these indications appears not to have progressed beyond the conceptual and preclinical stages.

Gaboxadol was studied specifically for its effects on sleep in elderly individuals, a population where sleep disturbances are common. Research focused on its potential to counteract age-related changes in sleep architecture, such as reduced sleep continuity and intensity. pitt.edu

In a double-blind, placebo-controlled study with 10 healthy elderly subjects, a 15 mg dose of gaboxadol was found to significantly increase sleep efficiency by decreasing the amount of time spent awake during the night. pitt.edu It also robustly enhanced low-frequency activity (slow-wave activity) in the EEG during non-REM sleep, suggesting an increase in sleep intensity. pitt.edu Another study involving healthy elderly subjects who received 15 mg of gaboxadol on three consecutive nights found that the compound persistently improved both subjective and objective sleep quality. Polysomnographic recordings showed a significant decrease in the number of awakenings and an increase in slow-wave sleep. soundpharma.com Importantly, these effects remained stable over the three nights of administration, and no next-day cognitive performance deficits were observed. soundpharma.com

A larger, 30-night, randomized, placebo-controlled polysomnography study was conducted in elderly patients (≥65 years) with primary insomnia. google.comwithpower.com This trial evaluated 5 mg and 10 mg doses of gaboxadol against a placebo. The 10 mg dose was effective at enhancing objective measures of sleep maintenance, significantly improving Wake After Sleep Onset (WASO) through nights 29/30. google.comclinicaltrialsarena.com Both the 5 mg and 10 mg doses enhanced slow-wave sleep. google.comclinicaltrialsarena.com Subjectively, the 10 mg dose significantly improved total sleep time, WASO, and the number of awakenings at week 4. google.comclinicaltrialsarena.com

Table 2: Summary of Gaboxadol Clinical Trial Findings in Elderly Populations

Study Focus Design Key Objective & Subjective Findings

| Nocturnal Sleep & Hormone Secretion | Double-blind, placebo-controlled study in 10 healthy elderly subjects. pitt.edu | - Significantly increased sleep efficiency by reducing intermittent wakefulness.

  • Powerfully augmented low-frequency EEG activity (increased sleep intensity).
  • Reduced perceived time to fall asleep and increased self-estimated total sleep time. pitt.edu | | Repeated Administration & Next-Day Performance | Randomized, double-blind, placebo-controlled crossover study in 10 healthy elderly subjects over 3 nights. soundpharma.com | - Significantly decreased the number of awakenings and amount of intermittent wakefulness.
  • Increased slow-wave sleep.
  • Effects were stable over the three nights.
  • No residual effects on next-day cognitive performance. soundpharma.com | | Primary Insomnia (30-Night Study) | Randomized, double-blind, placebo-controlled, multicenter polysomnography study in elderly patients (≥65 years). google.comwithpower.com | - 10 mg dose significantly improved objective Wake After Sleep Onset (WASO) over 30 nights.
  • Both 5 mg and 10 mg doses enhanced Slow-Wave Sleep (SWS).
  • 10 mg dose significantly improved subjective total sleep time (sTST), subjective WASO (sWASO), and subjective number of awakenings (sNAW) at week 4. google.comclinicaltrialsarena.com |
  • Pharmacokinetic Profile in Research Contexts

    Absorption Characteristics

    Research across various species has established that gaboxadol (B1217033) exhibits a high degree of absorption following oral administration. nih.gov Preclinical studies utilizing radiolabelled gaboxadol demonstrated that the compound is almost completely absorbed in mice, rats, and humans, with absorption rates ranging from 84% to 93%. nih.gov

    In vivo pharmacokinetic investigations in beagle dogs revealed that the absorption of gaboxadol was nearly complete, with a calculated absolute oral bioavailability (F_a) of 85.3%. nih.govnih.gov These findings in animal models are consistent with observations in humans, where the oral bioavailability has been reported to be greater than 90%. nih.gov Further studies in Sprague-Dawley rats have also confirmed good oral utilization, with bioavailability values of 83% and 110% reported. medchemexpress.com The rapid absorption is characterized by a short time to reach maximum plasma concentration (T_max), which is approximately 0.46 hours in dogs and 0.5 hours in humans. nih.gov

    Oral Bioavailability of Gaboxadol in Different Species
    SpeciesOral Bioavailability (F_a)Source
    Human>90% nih.gov
    Beagle Dog85.3% nih.govnih.gov
    Rat (Sprague-Dawley)83% - 110% medchemexpress.com
    Mouse84% - 93% (Extent of Absorption) nih.gov

    Similarly, research in rats has shown that pre-treatment with sertraline (B1200038) affects the initial absorption of gaboxadol. researchgate.net The presence of sertraline led to a decrease in the maximal plasma concentration of gaboxadol and a reduction in the AUC compared to the control group. researchgate.net

    Effect of Co-administration on Gaboxadol Pharmacokinetics in Beagle Dogs
    Co-administered CompoundEffect on C_maxEffect on T_maxEffect on AUCSource
    L-tryptophanDecreasedIncreasedNo significant change nih.govnih.gov

    The high intestinal permeability of gaboxadol, despite its physicochemical properties, is attributed to carrier-mediated transport. nih.gov In vitro and in vivo studies have identified the proton-coupled amino acid transporter, PAT1 (SLC36A1), as the primary mechanism for the intestinal absorption of gaboxadol. nih.govnih.gov

    In vitro experiments using Caco-2 cell monolayers demonstrated that gaboxadol is a substrate for the human PAT1 (hPAT1) transporter. nih.gov Gaboxadol was shown to inhibit the uptake of L-[3H]proline, a known hPAT1 substrate, with an inhibition constant (K_i) of 6.6 mmol·L⁻¹. nih.govnih.gov The transport of gaboxadol across these cell monolayers was polarized in the apical to basolateral direction and was dependent on both the concentration of gaboxadol and the pH of the apical buffer solution, which is characteristic of a proton-coupled transport mechanism. nih.govnih.gov It has been estimated that this PAT1-mediated pathway accounts for approximately 80% of the total transepithelial transport of the compound. nih.gov The in vivo relevance of this transporter was confirmed in studies where co-administration of L-tryptophan, a PAT1 inhibitor, altered the absorption pharmacokinetics of gaboxadol. nih.gov

    Elimination Profile

    The terminal elimination half-life of gaboxadol has been characterized in both animal and human studies, generally indicating a rapid clearance from the body. In studies involving rats that were administered gaboxadol subcutaneously, a very short half-life of 28 minutes was observed in both plasma and the central nervous system (CNS). nih.govresearchgate.net

    In human subjects, pharmacokinetic data indicate a terminal plasma half-life of approximately 1.7 hours. researchgate.net This relatively short duration in the systemic circulation is a key feature of its pharmacokinetic profile.

    Terminal Half-Life of Gaboxadol
    SpeciesMatrixTerminal Half-Life (t½)Source
    RatPlasma & CNS28 minutes nih.govresearchgate.net
    HumanPlasma~1.7 hours researchgate.net

    Following absorption into the systemic circulation, gaboxadol is eliminated from the body primarily through renal excretion. nih.gov The main route of elimination is via the urine, with the majority of the compound being excreted in its unchanged form. nih.gov

    Metabolism plays a minor role in the elimination of gaboxadol. A small fraction of the absorbed dose undergoes conjugation with glucuronic acid. nih.gov The extent of this metabolic pathway varies between species. In rats and mice, the glucuronic acid conjugate accounts for 2–7% of the excreted dose. nih.gov In humans, this pathway is slightly more prominent, with the conjugate comprising 30–35% of the excreted substance based on data from a study with two subjects. nih.gov

    Pharmacokinetic Modeling Applications

    In the realm of pharmaceutical research, pharmacokinetic modeling serves as a critical tool for predicting and understanding the behavior of a drug within a biological system. For Gaboxadol hydrochloride, these modeling techniques have been instrumental, particularly in the exploration of its therapeutic potential and the development of optimized delivery systems.

    Physiologically Based Pharmacokinetic (PBPK) Modeling

    Physiologically based pharmacokinetic (PBPK) modeling represents a sophisticated approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of a compound based on physiological and anatomical parameters of the subject, as well as the physicochemical properties of the drug itself. wikipedia.orgresearchgate.net This mechanistic approach allows for a more detailed and predictive understanding of a drug's pharmacokinetic profile compared to traditional empirical models. wikipedia.org

    For Gaboxadol, a whole-body PBPK model was developed to predict its exposure in different populations. neurology.org This model incorporated key data points including the compound's physicochemical properties and its ADME characteristics. neurology.org The development and verification of such models are crucial steps, often validated by comparing the model's predictions with observed pharmacokinetic data from clinical trials. neurology.org In the case of Gaboxadol, a PBPK model was developed and verified in adult and adolescent patients, and subsequently used to predict plasma concentrations in pediatric patients. neurology.org

    The construction of a robust PBPK model for Gaboxadol also necessitated a thorough understanding of its absorption mechanisms. Research has indicated that the intestinal absorption of Gaboxadol is mediated by the proton-coupled amino acid transporter, PAT1. nih.govresearchgate.net This knowledge is a critical input for the absorption model within the broader PBPK framework, allowing for more accurate simulations of its uptake from the gastrointestinal tract. researchgate.net

    Utility in Formulation Development

    The application of PBPK modeling has proven to be particularly valuable in guiding the formulation development of Gaboxadol, especially for creating modified-release (MR) versions. researchgate.netnih.gov The primary objective in developing an MR formulation for Gaboxadol was to slow the drug's release, thereby reducing peak plasma concentrations which were thought to be associated with adverse effects, without compromising its therapeutic efficacy. nih.govresearchgate.net

    PBPK modeling played a pivotal role in this process by enabling the virtual testing of various hypothetical dissolution profiles before committing to expensive and time-consuming in vivo studies. researchgate.net An initial absorption model was developed using data from immediate-release (IR) formulations. This model was then used to simulate the in vivo performance of different controlled-release (CR) formulation strategies. researchgate.net

    The utility of this approach was demonstrated in a study where two matrix-based CR formulations of Gaboxadol were developed and tested in minipigs. These formulations exhibited distinctly different pharmacokinetic profiles compared to the IR formulation. A minipig absorption PBPK model was successfully able to predict the observed plasma concentration data, with the predictions based on in vitro dissolution data falling within the observed experimental variability. researchgate.net This successful prediction highlights the power of PBPK modeling to establish a reliable in vitro-in vivo correlation (IVIVC), a key goal in formulation development. researchgate.net

    The table below summarizes the key applications of PBPK modeling in the formulation development of Gaboxadol.

    Modeling Application Description Outcome
    Virtual Bioequivalence Studies A preliminary absorption model was used to evaluate hypothetical dissolution profiles to design a formulation with a slower release rate. researchgate.netGuided the design of a new drug product using MatrixealTM technology. researchgate.net
    Model Refinement The results from preliminary bioequivalence studies in healthy volunteers were used to refine the PBPK model. researchgate.netEnabled further modification of the formulation with performance predicted through virtual bioequivalence studies. researchgate.net
    Prediction of In Vivo Performance A minipig absorption PBPK model was used to predict the plasma concentration data of two matrix-based controlled-release formulations. researchgate.netThe model's predictions, based on in vitro dissolution, were within the observed experimental variability in minipigs. researchgate.net
    Establishment of IVIVC The PBPK model was utilized to develop an in vitro-in vivo correlation for the preclinical data. researchgate.netDemonstrated a successful correlation between the in vitro release of Gaboxadol sustained-release preparations and the in vivo plasma concentration-time curve. researchgate.net

    By leveraging PBPK modeling, researchers can significantly de-risk the development of complex formulations, such as those for compounds like Gaboxadol which exhibit region-dependent absorption. researchgate.net This model-informed approach facilitates the selection of optimal formulation strategies and dissolution methods that are predictive of in vivo performance, ultimately streamlining the development process. researchgate.net

    Advanced Research Directions and Future Perspectives

    Precision Targeting of GABA-A Receptor Subunits

    A primary focus of advanced research is the precise targeting of specific GABA-A receptor subunits to achieve more selective therapeutic effects. Gaboxadol's pharmacological profile is largely defined by its action on extrasynaptic GABA-A receptors, which differ significantly from the synaptic receptors targeted by benzodiazepines. nih.gov These extrasynaptic receptors are primarily responsible for mediating tonic inhibition, a continuous inhibitory tone that regulates neuronal excitability. nih.govfrontiersin.org

    The functional selectivity of Gaboxadol (B1217033) for δ-subunit-containing GABA-A receptors is a key area of investigation. frontiersin.org Research has demonstrated that Gaboxadol is a potent agonist at receptors containing α4 or α6 subunits in combination with a δ subunit. nih.gov This selectivity is crucial, as the distribution of these subunits varies throughout the central nervous system, offering the potential for targeted therapeutic interventions. For instance, the sedative and ataxic effects of Gaboxadol are highly dependent on the presence of GABA-A receptors containing the α4 subunit. nih.gov Similarly, its analgesic properties are also mediated by these α4-containing receptors, with the thalamus being a possible site of action. nih.gov

    Further research aims to dissect the roles of different subunit combinations in the therapeutic and side effects of Gaboxadol. For example, while α4βδ receptors in the thalamus and dentate gyrus are implicated in its sedative and hypnotic effects, the α6 subunit is highly expressed in the cerebellum. nih.govnih.gov Understanding the precise subunit compositions that mediate desired therapeutic outcomes versus unwanted side effects will be instrumental in developing next-generation compounds with improved safety and efficacy profiles.

    Table 1: Gaboxadol Hydrochloride's Affinity for GABA-A Receptor Subunits

    Receptor Subunit Combination Role in Gaboxadol's Action Key Brain Regions Associated Effects
    α4βδ Primary target for sedative, ataxic, and analgesic effects. nih.gov Thalamus, Dentate Gyrus. nih.gov Tonic Inhibition, Sedation, Analgesia. nih.gov
    α6βδ Potential target, highly expressed in the cerebellum. nih.gov Cerebellum. nih.gov Motor Coordination (implicated in ataxic effects). nih.gov
    α1β2γ2S Exhibits both agonist and inhibitory effects at high concentrations. nih.gov Widespread Complex modulatory effects. nih.gov

    Investigation of Novel Therapeutic Applications Beyond Insomnia

    While the development of Gaboxadol for insomnia was discontinued, its unique mechanism of action has prompted exploration into other therapeutic areas, particularly rare neurological disorders and other central nervous system conditions. google.comdrugbank.com

    Deficits in GABAergic tonic inhibition have been implicated in the pathophysiology of several rare neurodevelopmental disorders. frontiersin.org This has positioned Gaboxadol as a potential therapeutic agent for these conditions.

    Angelman Syndrome (AS): Angelman syndrome is a genetic disorder that causes developmental disabilities and nerve-related symptoms. Clinical trials have been conducted to evaluate the efficacy and safety of Gaboxadol in treating children with AS. nih.govnih.gov A Phase 3 trial, however, did not find a significant difference between Gaboxadol and placebo in the primary endpoint for pediatric participants. nih.gov An earlier Phase 2 study in adolescents and adults with AS found the drug to be generally well-tolerated and suggested potential efficacy, warranting further investigation. nih.gov

    Fragile X Syndrome (FXS): As the most common single-gene cause of intellectual disability and autism spectrum disorder, Fragile X syndrome is another area of interest. frontiersin.org The rationale for using Gaboxadol in FXS stems from evidence of decreased expression of the GABA-A receptor δ subunit and deficient tonic inhibition in this condition. A Phase 2a study of Gaboxadol in individuals with FXS found it to be safe and well-tolerated, with initial signals of efficacy. frontiersin.org

    The role of Gaboxadol is also being considered in other CNS disorders where dysfunctional GABAergic neurotransmission is a contributing factor. Research has suggested its potential as a non-opioid analgesic, with studies in knockout mice indicating that its pain-relieving properties are mediated by GABA-A receptors containing the α4 subunit. nih.govnih.gov Furthermore, preclinical studies have shown that Gaboxadol can produce a dose-dependent anxiolytic effect in animal models of anxiety. bioworld.com

    Elucidation of Specific Neural Circuitry Involved in this compound Action

    The thalamocortical pathways, which are critical for sleep regulation and consciousness, are a key area of focus. nih.gov The high expression of δ-containing GABA-A receptors in the thalamus suggests that Gaboxadol may act as a "gain control" within these circuits, influencing the strength of signals between the thalamus and the cortex. nih.gov

    Research using knockout mice has been instrumental in confirming the role of specific receptor subunits in mediating this tonic inhibition. For instance, mice lacking the α4 subunit show a lack of tonic inhibition in dentate granule cells and thalamic relay neurons and are insensitive to the sedative, ataxic, and analgesic effects of Gaboxadol. nih.gov This directly links the action of Gaboxadol to the potentiation of tonic inhibition via α4-containing extrasynaptic receptors. nih.gov

    Table 2: Research Findings on Gaboxadol's Mechanism and Potential Applications

    Research Area Key Finding Implication
    Angelman Syndrome A Phase 2 trial showed Gaboxadol was well-tolerated with a favorable safety profile in adolescents and adults. nih.gov A Phase 3 trial in children did not meet its primary endpoint. nih.gov Further studies may be needed to determine the potential of Gaboxadol in specific age groups or subpopulations with Angelman syndrome.
    Fragile X Syndrome A Phase 2a study indicated that Gaboxadol was safe, well-tolerated, and showed an initial efficacy signal. frontiersin.org Suggests a potential therapeutic role for enhancing tonic inhibition in Fragile X syndrome, warranting larger, controlled studies.
    Analgesia The analgesic effects of Gaboxadol are mediated by GABA-A receptors containing the α4 subunit. nih.gov Positions Gaboxadol as a potential non-opioid analgesic, targeting central pain mechanisms.
    Anxiety Preclinical models show a dose-dependent anxiolytic effect. bioworld.com Indicates a potential for development in the treatment of anxiety disorders.

    Development of Deuterated Analogues for Enhanced Profiles

    A promising direction in the development of Gaboxadol-based therapeutics is the use of deuteration. Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. Replacing hydrogen atoms with deuterium at specific positions in a drug molecule can alter its metabolic profile. This is because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to metabolic breakdown by enzymes.

    This strategy can lead to several advantages, including:

    Reduced clearance of the drug from the body.

    A prolonged half-life, potentially allowing for less frequent dosing.

    Increased systemic exposure and bioavailability.

    For Gaboxadol, deuterated analogues such as d2-gaboxadol and d6-gaboxadol have been developed. google.com Preclinical studies have shown that these ring-deuterated forms of Gaboxadol can elicit higher levels of brain activation in specific areas of interest compared to non-deuterated Gaboxadol. google.com This suggests that deuterated Gaboxadol may be a superior agent for treating psychiatric and other central nervous system disorders. google.com The development of such analogues with improved pharmacokinetic profiles represents a significant step forward in optimizing the therapeutic potential of Gaboxadol. nih.gov

    Methodological Innovations in this compound Research

    The exploration of this compound's therapeutic potential is increasingly reliant on sophisticated research methodologies. These advanced techniques provide deeper insights into its mechanism of action and its effects on complex neurological systems. Innovations in neuroimaging, electrophysiology, and the development of more precise animal models are paving the way for a more nuanced understanding of this unique GABAergic agent.

    Advanced Neuroimaging and Electrophysiological Techniques

    In contrast, electrophysiological techniques have been instrumental in characterizing the neuronal effects of this compound.

    Electroencephalography (EEG): EEG studies have demonstrated that this compound significantly alters brain wave patterns. In animal models, it has been shown to induce a massive increase in EEG power in frequencies below 6 Hz, particularly in the frontal cortex. ovid.com This reflects a significant change in the brain's electrical activity, consistent with the compound's sedative and hypnotic properties.

    Magnetoencephalography (MEG): MEG studies in healthy volunteers have revealed a distinct spectral profile for this compound compared to other GABAergic agents like zolpidem. Following administration of this compound, there are significant increases in power across a range of frequencies up to the beta band. nih.govnih.gov This unique MEG signature is attributed to the enhancement of tonic inhibition via extrasynaptic GABA-A receptors, highlighting a different mechanism of action from synaptic GABA-A modulators. nih.gov

    Whole-Cell Patch-Clamp: At the cellular level, whole-cell patch-clamp recordings have provided direct evidence of this compound's action on extrasynaptic GABA-A receptors. In studies using neocortical slices from mice, this compound induced a strong tonic GABA-A-mediated current. jci.org Notably, it did not affect the frequency or waveform of miniature inhibitory postsynaptic currents (IPSCs), confirming its preferential action on extrasynaptic receptors. jci.org This technique has been crucial in understanding the specific ionic currents modulated by this compound.

    Table 1: Electrophysiological Findings for this compound
    TechniqueKey FindingsImplication
    Electroencephalography (EEG)Massive increase in EEG power in frequencies below 6 Hz in animal models. ovid.comDemonstrates a significant alteration of brain electrical activity, consistent with sedative effects.
    Magnetoencephalography (MEG)Significant increases in power at all frequencies up to the beta band in healthy volunteers. nih.govnih.govHighlights a unique neurophysiological signature distinct from other GABAergic drugs, reflecting its mechanism of enhancing tonic inhibition. nih.gov
    Whole-Cell Patch-ClampInduces a strong tonic GABA-A-mediated current without affecting miniature IPSCs in mouse neocortical slices. jci.orgProvides direct cellular evidence of preferential action on extrasynaptic GABA-A receptors. jci.org

    Refined Animal Models for Disease Pathophysiology

    The development and use of refined animal models that more accurately recapitulate the pathophysiology of human diseases have been critical in evaluating the therapeutic potential of this compound for various neurological disorders.

    Fragile X Syndrome (FXS): A significant body of research has utilized the Fmr1 knockout (KO) mouse model of Fragile X Syndrome. These mice exhibit behavioral abnormalities reminiscent of the human condition, including hyperactivity, anxiety, aggression, and repetitive behaviors. researchgate.netnih.gov Studies have shown that treatment with this compound can normalize these aberrant behaviors in Fmr1 KO2 mice, restoring their activity to wild-type levels. researchgate.netnih.gov These findings provide strong preclinical evidence for the potential of targeting extrasynaptic GABA-A receptors to alleviate core symptoms of FXS. researchgate.net

    Angelman Syndrome (AS): Research in a mouse model of Angelman Syndrome, characterized by a deficiency in the Ube3a gene, has revealed a decrease in tonic inhibition in cerebellar granule cells. researchgate.net this compound has been investigated in this context to potentially restore this deficient tonic inhibition. Preclinical studies in the Ube3a maternal-deficient mouse model have shown that gaboxadol can rescue motor deficits.

    Huntington's Disease (HD): The R6/2 mouse model, a transgenic model of Huntington's Disease, has been used to investigate alterations in GABAergic signaling. Studies have examined the behavioral responses of R6/2 mice to this compound to understand how GABA-A receptor function is altered in the disease state. ovid.com These investigations aim to elucidate the potential of GABAergic modulation as a therapeutic strategy for HD.

    Alzheimer's Disease (AD): Early pilot studies in the 1980s explored the use of this compound in the context of Alzheimer's disease. nih.gov More recent research into the GABAergic system's role in AD has utilized transgenic mouse models like the APP/PS1 model, which develops amyloid plaques. nih.gov While these models are crucial for understanding GABAergic alterations in AD, specific preclinical studies detailing the effects of this compound in these refined AD models are limited.

    Table 2: this compound Research in Refined Animal Models
    Disease ModelKey FindingsSignificance
    Fragile X Syndrome (Fmr1 KO mice)Normalized hyperactivity, anxiety, aggression, and repetitive behaviors. researchgate.netnih.govProvides strong preclinical support for this compound as a potential therapeutic for core symptoms of FXS. researchgate.net
    Angelman Syndrome (Ube3a-deficient mice)Preclinical studies have shown rescue of motor deficits.Suggests a potential for restoring deficient tonic inhibition in Angelman Syndrome.
    Huntington's Disease (R6/2 mice)Used to study altered behavioral responses to GABAergic agents. ovid.comAids in understanding the role of GABA-A receptor dysfunction in Huntington's Disease. ovid.com
    Alzheimer's Disease (General mention)Early pilot studies conducted. nih.gov Modern refined models like APP/PS1 exist for studying GABAergic system changes. nih.govHighlights a historical interest and the availability of advanced models for future research, though specific recent studies with this compound are not prominent.

    Q & A

    Q. What are the critical safety protocols for handling Gaboxadol hydrochloride in laboratory settings?

    this compound poses risks of skin irritation (H315), serious eye irritation (H319), and respiratory/drowsiness effects (H335-H336) . Key precautions include:

    • Personal Protective Equipment (PPE) : Wear impermeable gloves (tested for chemical resistance), sealed goggles, and lab coats. Avoid skin/eye contact .
    • Ventilation : Use in well-ventilated areas or fume hoods to prevent inhalation of dust .
    • Storage : Keep containers tightly sealed at room temperature in desiccated conditions to avoid moisture absorption .
    • Contradictions : Note that some safety data sheets (e.g., Chinese sources) classify it as non-hazardous, conflicting with OSHA classifications. Always prioritize region-specific regulations [[26] vs. 2, 9]].

    Q. What is the solubility profile of this compound, and how does it influence experimental preparation?

    this compound is soluble in:

    SolventSolubility
    DMSO20 mg/mL
    PBS (pH 7.2)10 mg/mL
    Water100 mM
    Methodological Tip : For stable stock solutions, prepare aliquots in airtight vials stored at -20°C, and equilibrate to room temperature before use to prevent precipitation .

    Q. How does this compound interact with GABA receptors, and what experimental models are appropriate for studying its effects?

    Gaboxadol is a selective agonist at extrasynaptic δ-subunit-containing GABAA receptors (e.g., α4β3δ subtypes), mediating tonic inhibition in the thalamus and dentate gyrus . Key applications:

    • In vitro : Use brain slice electrophysiology or recombinant receptor-expressing cell lines (e.g., HEK293) to assess δ-subunit selectivity .
    • In vivo : Rodent models for sleep studies (non-REM sleep enhancement) or neuropathic pain assays .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported GABAA receptor subtype selectivity?

    Discrepancies arise from variations in receptor subunit composition (e.g., α4 vs. α1 subunits) . To address this:

    • Knockout Models : Use δ-subunit (Gabrd)-deficient mice to isolate α4δ-dependent effects .
    • Pharmacological Blockers : Co-administer selective antagonists like bicuculline (synaptic GABAA blocker) to differentiate extrasynaptic activity .
    • Dose-Response Curves : Compare EC50 values across receptor subtypes to quantify selectivity .

    Q. What strategies are recommended for characterizing polymorphic forms of this compound?

    this compound exists as two enantiotropic polymorphs with distinct crystallographic properties :

    • Techniques : Use X-ray diffraction (XRPD) and differential scanning calorimetry (DSC) to identify polymorphic transitions.
    • Storage : Monitor temperature conditions, as polymorph stability is temperature-dependent. Store at -20°C in desiccated environments to prevent phase changes .

    Q. How do PAT1 transporters influence Gaboxadol’s pharmacokinetics, and how should this inform formulation studies?

    Proton-coupled amino acid transporter 1 (PAT1) mediates Gaboxadol’s intestinal absorption, with highest uptake in the jejunum . Methodological considerations:

    • Co-Administration : Test absorption modulation using PAT1 inhibitors (e.g., L-tryptophan) or substrates (L-proline) in perfused rodent intestinal models.
    • Formulation Design : Adjust pH to exploit PAT1’s proton-dependent activity for enhanced bioavailability .

    Q. How should researchers address conflicting data on Gaboxadol’s sedative efficacy in preclinical vs. clinical studies?

    While Gaboxadol enhances delta sleep in rats, clinical trials were discontinued due to limited efficacy in humans . To reconcile this:

    • Species-Specific Receptors : Compare δ-subunit expression patterns in human vs. rodent thalamus using qPCR or immunohistochemistry .
    • Dose Optimization : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify species-specific therapeutic windows .

    Data Contradiction Analysis

    Q. Why do safety classifications for this compound vary across regions?

    • OSHA (U.S.) : Classifies it as a skin/eye irritant (H315, H319) .
    • Chinese SDS : Labels it non-hazardous, likely due to differing regulatory thresholds . Resolution : Cross-reference regional guidelines (e.g., OSHA, ECHA) and conduct in-house hazard assessments using OECD test protocols.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.